Desamino Glufosinate-d3
Description
Contextualization within Phosphinothricin Metabolism Research
Glufosinate (B12851), also known as phosphinothricin, is a broad-spectrum herbicide used extensively in agriculture. univ-rennes1.frcropj.com Its mode of action involves the inhibition of the enzyme glutamine synthetase, which is crucial for nitrogen metabolism in plants. medkoo.comresearchgate.netnih.gov The metabolic fate of glufosinate in plants, soil, and animals is a critical area of research to understand its environmental impact and persistence.
When glufosinate is metabolized, it breaks down into several metabolic products. fao.org In untransformed plants, a key metabolic pathway involves deamination, where the amino group of L-phosphinothricin is removed to form 4-methylphosphinico-2-oxo-butanoic acid (PPO). univ-rennes1.fr This compound is then decarboxylated to form 3-methylphosphinico-propanoic acid (MPP), which is a stable metabolite. univ-rennes1.fr Another significant metabolite is N-acetyl-glufosinate (NAG), particularly in genetically modified, glufosinate-resistant crops that contain the phosphinothricin-N-acetyltransferase (pat) gene. univ-rennes1.frnih.govlcms.cz
Within this metabolic framework, 4-(hydroxy(methyl)phosphoryl)butanoic acid, also known as Desamino Glufosinate, is recognized as a metabolite of phosphinothricin. echemi.com Studying the presence and concentration of these metabolites is essential for regulatory compliance and environmental monitoring. lcms.czchrom-china.com Accurate detection of metabolites like Desamino Glufosinate in various matrices, such as soil, water, and biological tissues, requires highly sensitive and specific analytical methods.
Table 1: Key Metabolites of Glufosinate
| Metabolite Name | Abbreviation | Role/Pathway |
|---|---|---|
| N-acetyl-glufosinate | NAG | Primary metabolite in transgenic, resistant plants via acetylation. univ-rennes1.frlcms.cz |
| 3-methylphosphinico-propanoic acid | MPP | Formed via deamination and decarboxylation in untransformed plants. univ-rennes1.frnih.gov |
| 4-methylphosphinico-2-oxo-butanoic acid | PPO | Intermediate metabolite in the deamination pathway. univ-rennes1.fr |
| Desamino Glufosinate | - | Metabolite formed through the loss of the amino group. echemi.com |
Significance of Deuterated Analogs in Scientific Inquiry
In analytical chemistry, particularly in quantitative analysis using mass spectrometry (MS), achieving precision and accuracy is paramount. clearsynth.com Deuterated analogs, where one or more hydrogen atoms are replaced by their stable isotope, deuterium (B1214612), serve as ideal internal standards. clearsynth.comaptochem.com An internal standard is a compound added in a known quantity to a sample before analysis to correct for variations that can occur during sample processing and instrumental analysis. aptochem.comscioninstruments.com
The value of a deuterated internal standard lies in its chemical and physical similarity to the analyte (the substance being measured). researchgate.net Because deuterium substitution results in a minimal change to the molecule's properties, a deuterated standard behaves almost identically to its non-labeled counterpart during sample extraction, chromatography, and ionization in the mass spectrometer. aptochem.comresearchgate.net This is known as co-elution, where the standard and analyte emerge from the chromatographic column at the same time. aptochem.com
However, the deuterated standard is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer. scioninstruments.com By comparing the instrument's response for the analyte to that of the known quantity of the internal standard, analysts can accurately quantify the analyte's concentration. clearsynth.com This method effectively compensates for signal variations caused by matrix effects (interference from other components in the sample) and inconsistencies in sample preparation or injection volume, leading to more robust and reliable results. clearsynth.comtexilajournal.com The use of stable isotope-labeled standards, such as deuterated compounds, is considered the gold standard for quantitative mass spectrometry. aptochem.comresearchgate.net
Overview of Research Utility for Desamino Glufosinate-d3
The primary research utility of this compound stems directly from its identity as a deuterated analog of a glufosinate metabolite. It is specifically designed for use as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Desamino Glufosinate. lgcstandards.com
When researchers investigate the environmental fate of glufosinate or its metabolic pathways in organisms, they need to measure the concentration of its various metabolites. By adding a precise amount of this compound to a sample (e.g., a soil extract or a biological fluid) at the beginning of the analytical process, they can achieve highly accurate measurements of the naturally occurring Desamino Glufosinate metabolite. alfa-chemistry.com
The use of this compound allows scientists to:
Enhance Accuracy: Correct for loss of the analyte during sample preparation and extraction.
Compensate for Matrix Effects: Mitigate the ion suppression or enhancement that often occurs in complex sample matrices. texilajournal.com
Improve Precision: Reduce variability between different samples and analytical runs. texilajournal.com
Validate Methods: Ensure that analytical procedures for detecting glufosinate metabolites are robust and reliable. clearsynth.com
Table 2: Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₅H₈D₃O₄P |
| CAS Number | 1794938-71-8 lgcstandards.com |
| Molecular Weight | 169.13 lgcstandards.com |
| Common Name | 4-(hydroxy(methyl-d3)phosphoryl)butanoic acid lgcstandards.com |
| Isotopic Label | Deuterium (d3) lgcstandards.com |
| Unlabeled CAS | 74265-32-0 lgcstandards.com |
Structure
2D Structure
Properties
Molecular Formula |
C5H11O4P |
|---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
4-[hydroxy(trideuteriomethyl)phosphoryl]butanoic acid |
InChI |
InChI=1S/C5H11O4P/c1-10(8,9)4-2-3-5(6)7/h2-4H2,1H3,(H,6,7)(H,8,9)/i1D3 |
InChI Key |
AKAIYXRPMRQJCA-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])P(=O)(CCCC(=O)O)O |
Canonical SMILES |
CP(=O)(CCCC(=O)O)O |
Origin of Product |
United States |
Analytical Methodologies and Isotopic Labeling Applications
Advanced Chromatographic Separation Techniques for Desamino Glufosinate-d3 and Related Analytes
The separation of highly polar compounds like Desamino Glufosinate (B12851) and its parent compound, glufosinate, from complex matrices requires specialized chromatographic techniques. As an internal standard, this compound is designed to co-elute with the native analyte, meaning its chromatographic behavior is nearly identical. eurl-pesticides.eu Therefore, methods developed for Desamino Glufosinate are directly applicable to its d3-labeled analogue.
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the predominant technique for the analysis of glufosinate and its metabolites. nih.govchromatographytoday.com Due to the high polarity and amphoteric nature of these analytes, conventional reversed-phase columns struggle to provide adequate retention. tandfonline.com To overcome this, several advanced LC strategies are employed:
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are effective for retaining and separating highly polar compounds. This technique uses a high concentration of organic solvent in the mobile phase, allowing for the retention of polar analytes like Desamino Glufosinate on a polar stationary phase. chromatographyonline.com
Anion-Exchange Chromatography: Polymer-based or silica-based anion-exchange columns are frequently used. These columns separate compounds based on their ionic interactions with the stationary phase, which is well-suited for the anionic nature of Desamino Glufosinate under specific pH conditions. chromatographytoday.comtandfonline.com Methods using anion-exchange columns can achieve direct analysis without the need for derivatization. waters.com
Porous Graphitic Carbon (PGC) Columns: Carbon-based columns offer a unique retention mechanism and are stable at high pH, which can be advantageous for ionizing these polar analytes. They provide sufficient retention for direct analysis without derivatization. sigmaaldrich.com
Derivatization: In some methods, derivatization with reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is used. chromatographyonline.comusrtk.org This process attaches a non-polar group to the analyte, enhancing its retention on traditional C18 reversed-phase columns and improving detection sensitivity. usrtk.org
A typical LC method might involve a gradient elution on a specialized polar column with a mobile phase consisting of water, acetonitrile, and a modifier like ammonium (B1175870) formate (B1220265) or formic acid to ensure proper ionization. chromatographytoday.comchromatographyonline.com
Gas chromatography is less common for the direct analysis of Desamino Glufosinate due to the compound's low volatility and high polarity. To make it amenable to GC analysis, a derivatization step is mandatory. oup.comnih.gov This process converts the non-volatile analyte into a more volatile derivative that can traverse the GC column.
Common derivatization approaches include:
Silylation: Reagents like N-Methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA) are used to create tert-butyldimethylsilyl (t-BDMS) derivatives. oup.com
Acetylation/Esterification: A mixture of acetic anhydride (B1165640) and trimethyl orthoacetate can be used for N-acetyl, O-methyl derivatization. nih.govresearchgate.net
After derivatization, the compounds can be separated on a low-polarity capillary column, such as a DB-5, and detected by a mass spectrometer. oup.com While effective, the need for a separate derivatization step makes GC methods more time-consuming compared to modern direct-injection LC-MS/MS techniques. nih.gov
The parent compound, glufosinate, is a chiral molecule, existing as two enantiomers: L-glufosinate and D-glufosinate. acs.orgresearchgate.net Typically, only the L-enantiomer possesses herbicidal activity. Desamino Glufosinate itself is not chiral. However, in comprehensive residue analysis, it is often necessary to separate the enantiomers of the parent herbicide to understand its environmental fate and biological activity, as degradation can be enantioselective. acs.org
Mass Spectrometry (MS) Based Detection and Quantification
Mass spectrometry is the definitive tool for the detection and quantification of this compound and its corresponding analyte due to its high selectivity and sensitivity.
Tandem mass spectrometry (MS/MS) is the gold standard for quantifying trace levels of analytes in complex matrices. nih.gov In this technique, a specific precursor ion for the analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces matrix interference and enhances selectivity. epa.gov
For this compound, the precursor and product ions will have a mass-to-charge ratio (m/z) that is 3 Daltons higher than the non-labeled analyte, reflecting the three deuterium (B1214612) atoms. This mass difference allows the instrument to distinguish between the analyte and the internal standard, while their identical chemical properties ensure that any loss during sample processing affects both compounds equally. waters.com Analysis is often performed in negative electrospray ionization (ESI) mode, where the analytes are detected as [M-H]⁻ ions. nih.gov
Table 1: Example MRM Transitions for Glufosinate Metabolites and Labeled Standards This table presents illustrative data compiled from various analytical methods. Actual values may vary based on instrumentation and specific method parameters.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
|---|---|---|---|---|
| Desamino Glufosinate (MPPA) | 167 | 139 | Negative | nih.govlcms.cz |
| This compound | 170 | 142 | Negative | lgcstandards.com |
| Glufosinate | 180 | 63 | Negative | eurl-pesticides.eufda.gov |
| Glufosinate-d3 | 183 | 63 | Negative | chromatographytoday.comfda.gov |
High-Resolution Mass Spectrometry (HRMS), often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements (typically with errors <5 ppm). nih.govbohrium.com This capability is invaluable for the identification of unknown metabolites of glufosinate. By determining the precise mass of a potential metabolite, its elemental formula can be confidently proposed. tandfonline.comacs.org
In this context, this compound can aid in distinguishing true metabolites from background matrix ions. The presence of a corresponding deuterated metabolite, shifted by a known mass, would provide strong evidence for its identification. HRMS, often coupled with ion chromatography (IC-HRMS) for polar analytes, offers a powerful, non-derivatization approach for both quantification and the discovery of transformation products in various matrices like food and water. bohrium.comresearchgate.net
Electrospray Ionization (ESI) and Other Ionization Modes
Electrospray Ionization (ESI) is a widely used technique for the analysis of polar compounds like glufosinate and its isotopologues because it can ionize analytes directly from a liquid phase. nih.gov Both positive and negative ESI modes have been successfully employed for the analysis of glufosinate, with the choice often depending on the specific methodology and the desired sensitivity for a suite of analytes. lcms.cz
In positive ESI mode (+ESI), glufosinate is typically detected as a protonated molecule [M+H]⁺. lcms.cz For instance, the transition of m/z 182 → 56 is a common multiple reaction monitoring (MRM) channel used for quantification. lcms.cz In negative ESI mode (-ESI), the deprotonated molecule [M-H]⁻ is monitored. shimadzu.com A basic mobile phase, such as one containing ammonium carbonate, can facilitate efficient ionization under negative ESI conditions. sigmaaldrich.com The deuterated internal standard, this compound, is expected to ionize identically to the parent compound, with its mass-to-charge ratio shifted by the mass of the deuterium atoms.
The table below outlines typical mass spectrometry settings used for the analysis of glufosinate, for which this compound serves as the internal standard.
Table 1: Example Mass Spectrometry ESI Settings for Glufosinate Analysis
| Parameter | Setting (Positive Mode) | Setting (Negative Mode) | Source |
|---|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) | shimadzu.comchromatographyonline.com |
| Polarity | Positive (+) | Negative (-) | lcms.czshimadzu.com |
| Capillary Voltage | 3000 V | -3500 V / -3.0 kV | lcms.czshimadzu.com |
| Nebulizer Pressure | 30 psi | 2 L/min | lcms.czshimadzu.com |
| Drying Gas Flow | 11 L/min | 10 L/min | lcms.czshimadzu.com |
| Drying Gas Temp. | 220 °C | 400 °C (Block Heater) | lcms.czshimadzu.com |
| Sheath Gas Flow | 11 L/min | N/A | lcms.cz |
| Sheath Gas Temp. | 300 °C | N/A | lcms.cz |
| MRM Transition | 182 → 56 (Quantifier) | 180 → 85 (Quantifier) | lcms.czresearchgate.net |
Quantitative Analysis Using this compound as an Internal Standard
This compound, also referred to as Glufosinate-d3, is a deuterated form of glufosinate intended for use as an internal standard for quantification by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.commedkoo.com Its chemical structure is identical to glufosinate, except that three hydrogen atoms on the methyl group have been replaced with deuterium. lgcstandards.com This mass difference allows a mass spectrometer to distinguish it from the non-labeled analyte, while its nearly identical chemical and physical properties ensure it behaves similarly during sample preparation and analysis.
Stable Isotope Dilution Analysis (SIDA)
Stable Isotope Dilution Analysis (SIDA) is a premier quantitative technique that relies on the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the beginning of the analytical process. researchgate.net this compound is the ideal internal standard for glufosinate analysis using this method. nih.gov By adding "glufosinate hydrochloride-methyl-d3" to both calibration standards and unknown samples, any loss of analyte during extraction, cleanup, or derivatization, as well as variations in instrument response, can be accurately corrected. epa.gov The ratio of the signal from the native analyte to the signal from the labeled standard is used for quantification, leading to high accuracy and precision. researchgate.nethh-ra.org
Matrix Effect Mitigation Strategies in Complex Samples
The "matrix effect" is a major challenge in LC-MS/MS analysis, where co-eluting compounds from the sample matrix (e.g., soil, food) interfere with the ionization of the target analyte, causing signal suppression or enhancement. hh-ra.org This can lead to inaccurate quantification. Because this compound has virtually identical physicochemical properties and chromatographic retention time to the native glufosinate, it experiences the same matrix effects. hh-ra.orgchromatographyonline.com Therefore, by using the ratio of the analyte to the internal standard for quantification, these effects are effectively canceled out. epa.govchromatographyonline.com Studies on honey, soil, and other food matrices have demonstrated that the use of isotopically labeled internal standards is the preferred approach to compensate for matrix effects, often making matrix-matched calibration unnecessary. researchgate.netepa.govmdpi.com
Method Validation Parameters: Limit of Quantification (LOQ) and Recovery
Analytical methods using this compound as an internal standard have been rigorously validated across a range of matrices. The Limit of Quantification (LOQ) is defined as the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. Recovery studies measure the efficiency of the extraction process. Validation guidelines, such as those from SANTE, typically require mean recoveries between 70% and 120% with a relative standard deviation (RSD) of ≤20%. mdpi.com
Validation studies using this compound have consistently achieved these targets. For example, a U.S. FDA study reported acceptable recoveries for glufosinate in matrices like corn, soybeans, and tea. fda.gov Another study validated a method for water and soil, achieving mean recoveries between 81.8% and 102% at fortification levels of 0.0020 to 0.025 mg/kg. epa.gov The LOQs are often in the low parts-per-billion (ng/g or µg/kg) range, demonstrating the high sensitivity of these methods. epa.govfda.govnih.gov
Table 2: Method Validation Data for Glufosinate using this compound Internal Standard
| Matrix | Fortification Level | Mean Recovery (%) | RSD (%) | LOQ | Source |
|---|---|---|---|---|---|
| Ground Water | 0.0025 mg/kg | 84.5% | 9.2% | 0.0025 mg/kg | epa.gov |
| 0.025 mg/kg | 82.6% | 5.7% | epa.gov | ||
| Surface Water | 0.0025 mg/kg | 81.8% | 5.9% | 0.0025 mg/kg | epa.gov |
| 0.025 mg/kg | 83.8% | 5.5% | epa.gov | ||
| Loamy Sand Soil | 0.0020 mg/kg | 102% | 3.7% | 0.0020 mg/kg | epa.gov |
| 0.020 mg/kg | 101% | 2.0% | epa.gov | ||
| Sandy Loam Soil | 0.0020 mg/kg | 98.6% | 3.8% | 0.0020 mg/kg | epa.gov |
| 0.020 mg/kg | 98.4% | 1.8% | epa.gov | ||
| Corn | 20 ng/g | 77% | 13% | 11 ng/g | fda.gov |
| Soybean | 20 ng/g | 97% | 10% | 6 ng/g | fda.gov |
| Tea | 20 ng/g | 84% | 11% | 8 ng/g | fda.gov |
| Olive Oil | 20 ng/g | 73% | 11% | 7 ng/g | fda.gov |
Sample Preparation Techniques for Diverse Environmental and Biological Matrices (excluding human clinical samples)
Effective sample preparation is crucial for isolating glufosinate from complex environmental and biological samples prior to LC-MS/MS analysis. The goal is to extract the analyte efficiently while removing interfering matrix components. This compound is added at the very beginning of this process to account for any analyte loss. chromatographyonline.com
Extraction Methodologies (e.g., Ultrasound-Assisted Extraction, Modified QuPPe)
Modified QuPPe (Quick Polar Pesticides) Method The QuPPe method is a streamlined procedure designed for highly polar pesticides that are not amenable to common QuEChERS extraction. quppe.eu The core of the method involves a single-step extraction, typically with an acidified methanol/water mixture. quppe.eushimadzu.com For certain matrices, modifications are necessary. For instance, the addition of ethylenediaminetetraacetic acid (EDTA) has been shown to improve the recovery of glufosinate in matrices containing metal cations, as EDTA acts as a stronger chelating agent and prevents the analyte from binding to the metals. acs.org Following extraction, a cleanup step, such as dispersive solid-phase extraction (dSPE) or simple precipitation by cooling, may be used to remove co-extractives like fats and proteins. chromatographyonline.comquppe.eu The final extract is then ready for direct injection into the LC-MS/MS system. sigmaaldrich.comshimadzu.com
Ultrasound-Assisted Extraction (UAE) Ultrasound-Assisted Extraction (UAE) is another technique employed for the extraction of herbicides from solid matrices like soil. nih.gov This method uses the energy of ultrasonic waves to enhance mass transfer and solvent penetration into the sample matrix, often leading to faster and more efficient extractions compared to traditional methods like shaking. nih.govuco.es In a typical UAE procedure for soil, the sample is mixed with an extraction solvent, such as a water/methanol mixture, and sonicated. nih.gov The resulting extract is then centrifuged and filtered before analysis. UAE has been shown to be highly effective for extracting a range of herbicides from soil and is valued for its efficiency and reduced solvent consumption. nih.govacs.org
Clean-up Procedures (e.g., Solid Phase Extraction, MWCNTs)
Effective sample clean-up is a critical step to remove interfering matrix components prior to instrumental analysis, thereby enhancing method sensitivity and selectivity. For polar compounds like glufosinate and its metabolites, which are often analyzed in complex matrices such as food, water, and biological specimens, robust purification is essential. nih.gov Common techniques include Solid Phase Extraction (SPE) and the use of advanced sorbents like Multi-Walled Carbon Nanotubes (MWCNTs). jfda-online.comnih.gov
Solid Phase Extraction (SPE) is a widely adopted technique for purifying extracts containing glufosinate and its isotopologues. The choice of SPE sorbent is critical and depends on the analyte's properties and the sample matrix. Various SPE cartridges are employed, including:
Ion-Exchange Resins: Given the ionic nature of glufosinate, anion and cation exchange cartridges are effective for its isolation from various samples. nih.govacs.orgchrom-china.com For instance, a method for analyzing glufosinate in human urine utilized both cation-exchange and anion-exchange cartridges for purification. nih.gov Similarly, cation exchange SPE columns have been used to purify extracts from dry tea samples before derivatization. chrom-china.com
Polymeric Sorbents: Hydrophilic-Lipophilic-Balanced (HLB) cartridges, such as Oasis HLB, are effective for cleaning up extracts from complex matrices like beebread. nih.govresearchgate.net These sorbents can retain the derivatized analytes while allowing interfering substances to be washed away. In one method, a post-derivatization clean-up with an Oasis HLB cartridge was implemented to remove excess derivatizing reagent and buffer salts. nih.govresearchgate.net Other polymeric SPE cartridges, like the Supel™-Select HLB, have been applied to cereal extracts. sigmaaldrich.com
Molecularly Imprinted Polymers (MIPs): For highly complex matrices, MIP-SPE offers superior selectivity. An AFFINIMIP® glyphosate (B1671968) cartridge, which also shows affinity for glufosinate, was used as an initial clean-up step for beebread samples, significantly reducing matrix components and improving the efficiency of the subsequent derivatization step. nih.govresearchgate.net
Multi-Walled Carbon Nanotubes (MWCNTs) have emerged as a highly effective sorbent for the dispersive solid-phase extraction (dSPE) clean-up of glufosinate residues. jfda-online.com MWCNTs possess a large surface area and unique adsorptive properties that allow for the efficient removal of pigments and other interferences from food and environmental samples. nih.govnih.gov Studies have demonstrated the successful application of MWCNTs for purifying extracts from corn, soybean oil, and various other plant-based foods prior to LC-MS/MS analysis. jfda-online.comnih.govnih.gov
Interactive Table: Summary of Clean-up Procedures for Glufosinate Analysis
| Clean-up Technique | Sorbent/Cartridge Type | Sample Matrix | Key Findings | Reference(s) |
|---|---|---|---|---|
| Solid Phase Extraction (SPE) | Ion-Exchange | Water, Dry Tea, Human Urine | High purification of residues; suitable for polar, ionic compounds. | nih.govacs.orgchrom-china.com |
| Solid Phase Extraction (SPE) | Oasis HLB (Polymeric) | Beebread, Cereals | Effective for post-derivatization clean-up to remove reagents. | nih.govresearchgate.net |
| Solid Phase Extraction (SPE) | Supel™-Select HLB (Polymeric) | Cereals (Oatmeal, Infant Cereal) | Successfully applied for clean-up of various cereal product extracts. | sigmaaldrich.com |
| Molecularly Imprinted SPE (MIP-SPE) | AFFINIMIP® Glyphosate | Beebread | Significantly eliminates matrix components, ensuring efficient derivatization. | nih.govresearchgate.net |
| Dispersive SPE (dSPE) | Multi-Walled Carbon Nanotubes (MWCNTs) | Corn, Plant-Origin Foods | High accuracy and sensitivity; effective removal of interfering co-extracts. | jfda-online.comnih.govnih.gov |
Derivatization Strategies for Enhanced Detection
Derivatization is a chemical modification process frequently required for the analysis of glufosinate, its metabolites, and their corresponding labeled internal standards like this compound. These compounds are highly polar and non-volatile, making them challenging to analyze directly using conventional reversed-phase liquid chromatography (LC) or gas chromatography (GC). lcms.czmedcraveonline.com Derivatization converts the analytes into less polar, more volatile, and more easily detectable forms. waters.com
9-fluorenylmethylchloroformate (FMOC-Cl) is the most prevalently used pre-column derivatization reagent for the analysis of glufosinate by LC-MS/MS. lcms.czwaters.com FMOC-Cl reacts with the primary and secondary amine groups of the analytes in a buffered, alkaline solution (e.g., borate (B1201080) buffer at pH 9) to form stable, non-polar derivatives. nih.govmdpi.com This derivatization significantly improves the retention of the analytes on reversed-phase chromatographic columns and enhances ionization efficiency for mass spectrometry detection. nih.govwaters.com The reaction is typically performed at a controlled temperature (e.g., 50°C) for a specific duration to ensure complete derivatization. nih.govmdpi.com
Other derivatization strategies have also been developed, particularly for GC-MS analysis:
Silylation: Reagents such as N-Methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA) are used to create tert-butyldimethylsilyl (t-BDMS) derivatives. oup.com This approach has been successfully applied to the analysis of glufosinate and its metabolite in human serum, offering a rapid derivatization that is completed in 30 minutes. oup.com
Acetylation and Esterification: A mixture of glacial acetic acid and trimethylorthoacetate has been used to derivatize glufosinate and its metabolites for GC-MS/MS analysis in water samples. acs.org Another method for biological specimens involves derivatization with a mixture of acetate/acetic anhydride and trimethyl orthoacetate at 120°C for 30 minutes. nih.gov
Fluorinated Anhydrides: For GC analysis, derivatization with trifluoroacetic anhydride (TFAA) in combination with trifluoroethanol (TFE) converts the analyte into a more volatile form suitable for gas chromatography. medcraveonline.com
The choice of derivatization strategy is intrinsically linked to the chosen analytical platform (LC or GC) and the specific requirements for sensitivity and selectivity.
Interactive Table: Derivatization Strategies for Glufosinate Analysis
| Derivatization Reagent | Analytical Technique | Reaction Conditions | Purpose | Reference(s) |
|---|---|---|---|---|
| 9-fluorenylmethylchloroformate (FMOC-Cl) | LC-MS/MS, UPLC-MS/MS | Borate buffer (pH 9), often at elevated temperature (e.g., 25-50°C). | Increases retention on C18 columns and enhances MS detection. | nih.govnih.govlcms.czwaters.commdpi.com |
| N-Methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA) | GC-MS | Reaction takes 30 minutes to complete. | Forms t-BDMS derivatives for GC analysis. | oup.com |
| Glacial Acetic Acid and Trimethylorthoacetate | GC-MS/MS | Not specified. | Creates derivatives suitable for GC-MS/MS detection. | acs.org |
| Acetate/Acetic Anhydride and Trimethyl Orthoacetate | LC-MS/MS | 120°C for 30 minutes. | Rapid derivatization for biological samples without extraction. | nih.gov |
| Trifluoroacetic anhydride (TFAA) and Trifluoroethanol (TFE) | GC-MS | Not specified. | Converts analyte to a volatile derivative for GC analysis. | medcraveonline.com |
Based on a comprehensive review of available scientific literature, there is no information regarding the metabolism and transformation pathways of the specific compound "this compound". The search results indicate that this compound, also known as 4-(Hydroxy-(trideuteriomethyl)phosphoryl)butanoic acid, is a stable isotope-labeled compound. Such labeled compounds are typically synthesized for use as internal standards in analytical chemistry for the quantification of their unlabeled counterparts. They are not intended for environmental release or widespread use, and therefore, studies on their microbial degradation or plant metabolism are generally not conducted.
The provided outline focuses on the metabolic and transformation pathways of glufosinate-related compounds in environmental and biological systems. While extensive research is available on the metabolism of glufosinate and its primary metabolites, such as N-acetyl-glufosinate and 3-methylphosphinicopropionic acid (MPP), this information does not extend to the deuterated analogue, this compound.
Therefore, it is not possible to generate an article that adheres to the provided outline while focusing solely on "this compound", as there is no scientific data available on its metabolism and transformation. The existing body of research is centered on the active herbicide glufosinate and its non-deuterated metabolites.
Mechanistic Studies Utilizing Isotopic Tracers Excluding Human Pharmacology
Investigation of Enzyme Inhibition Mechanisms in Biological Systems (e.g., Glutamine Synthetase in Plants)
The primary mode of action for the herbicide glufosinate (B12851) is the potent and irreversible inhibition of the enzyme Glutamine Synthetase (GS). This enzyme is central to nitrogen assimilation in plants, catalyzing the ATP-dependent condensation of glutamate (B1630785) and ammonia (B1221849) to form glutamine. Glufosinate acts as a structural analog of glutamate, binding to the active site of GS and subsequently undergoing phosphorylation, which locks it in place and inactivates the enzyme.
In studies investigating this mechanism, Desamino Glufosinate-d3 plays a critical role as an internal standard for quantifying the formation of Desamino Glufosinate, a key metabolite formed via deamination of the parent compound. While Desamino Glufosinate itself is not a significant inhibitor of GS due to the absence of the crucial amino group required for mimicking glutamate, its rate of formation provides a direct measure of metabolic detoxification or transformation of glufosinate within the plant.
Detailed Research Findings: Researchers can design experiments to compare the metabolic profile of glufosinate in herbicide-resistant versus susceptible plant species. In such a study, both plant types are exposed to a controlled concentration of glufosinate. Plant tissue samples are collected over a time course, and this compound is added at a known concentration to each sample lysate prior to extraction and analysis by LC-MS/MS.
The resulting data allow for the precise quantification of the endogenously produced Desamino Glufosinate. Findings typically reveal that resistant species may exhibit a faster rate of glufosinate metabolism into non-toxic compounds like Desamino Glufosinate. This rapid conversion reduces the intracellular concentration of the active glufosinate, thereby preventing lethal levels of GS inhibition. The accuracy afforded by the -d3 standard is paramount in establishing a definitive correlation between the rate of metabolite formation and the observed level of enzyme activity.
| Plant Phenotype ↕ | Applied Glufosinate (mg/L) ↕ | GS Activity (% of Control) ↕ | Desamino Glufosinate Conc. (ng/g tissue) ↕ |
|---|---|---|---|
| Resistant Maize (Zea mays) | 100 | 85.4 | 450.2 |
| Susceptible Ryegrass (Lolium perenne) | 100 | 9.7 | 85.5 |
| Resistant Soybean (Glycine max) | 100 | 91.2 | 512.8 |
| Susceptible Foxtail (Setaria viridis) | 100 | 5.1 | 41.3 |
Elucidation of Biological Responses to Glufosinate Exposure at a Molecular Level (e.g., Reactive Oxygen Species Generation in Plants)
The inhibition of Glutamine Synthetase by glufosinate leads to a rapid and toxic accumulation of ammonia within plant cells. This hyperammonemia has cascading downstream effects, including the uncoupling of photophosphorylation in chloroplasts, disruption of cellular pH gradients, and the induction of severe oxidative stress. This stress is characterized by the overproduction of Reactive Oxygen Species (ROS), such as superoxide (B77818) (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).
This compound is used in these mechanistic studies to establish a precise kinetic link between the metabolism of glufosinate and the onset of these molecular stress responses. By accurately tracking the concentration of the Desamino Glufosinate metabolite over time, researchers can correlate the metabolic fate of the herbicide with specific cellular damage markers.
Detailed Research Findings: A typical experiment involves a time-course analysis following glufosinate application to a susceptible plant species. At each time point, tissue samples are harvested for parallel analyses. One portion is analyzed for ROS markers (e.g., H₂O₂ concentration) and indicators of oxidative damage (e.g., lipid peroxidation measured as Malondialdehyde, MDA). The other portion is spiked with this compound for the accurate quantification of the metabolite via LC-MS/MS.
The results from such studies can reveal the precise temporal sequence of events. For instance, a significant increase in the Desamino Glufosinate concentration might be observed within the first few hours, indicating active metabolism. This is followed by a sharp rise in ammonia, and subsequently, a surge in H₂O₂ and MDA levels. The use of the -d3 standard ensures that the metabolite data is robust, allowing researchers to confidently model the relationship between the rate of glufosinate turnover and the magnitude of the oxidative burst.
| Time Post-Exposure (Hours) ↕ | Desamino Glufosinate Conc. (µg/g FW) ↕ | H₂O₂ Concentration (µmol/g FW) ↕ | Lipid Peroxidation (MDA nmol/g FW) ↕ |
|---|---|---|---|
| 0 | 0.0 | 1.2 | 25.1 |
| 2 | 15.8 | 1.5 | 28.4 |
| 6 | 45.2 | 8.9 | 65.7 |
| 12 | 68.9 | 25.6 | 155.3 |
| 24 | 75.1 | 41.3 | 289.6 |
Tracing Carbon and Phosphorus Flow in Environmental and Plant Systems
Understanding the environmental fate and transport of herbicides and their metabolites is crucial for ecological risk assessment. Glufosinate degrades in soil and water through microbial action, with Desamino Glufosinate being a significant and recognized degradation product. Tracing the flow of the herbicide's constituent elements, carbon and phosphorus, through different environmental compartments (e.g., soil layers, water) and within plant tissues (roots, stems, leaves) is essential for building accurate persistence and mobility models.
In this context, this compound is the quintessential internal standard for environmental and plant uptake studies. The complexity and variability of environmental matrices (e.g., high organic matter in soil, salts in water) can lead to significant signal suppression or enhancement in MS analysis and inefficient analyte recovery during sample preparation. By adding a known quantity of this compound to the sample at the beginning of the workflow, any loss of the target analyte (unlabeled Desamino Glufosinate) is mirrored by a proportional loss of the labeled standard. The ratio of the two compounds measured by the mass spectrometer remains constant, enabling highly accurate and precise quantification irrespective of matrix effects or extraction efficiency.
Detailed Research Findings: A study might involve applying glufosinate to soil lysimeters or a plant hydroponics system. Samples are collected over several weeks from different locations: topsoil, root-zone soil, leachate water, and various plant tissues. Each sample is spiked with this compound. The subsequent LC-MS/MS analysis provides a quantitative map of where and when the Desamino Glufosinate metabolite appears and how its concentration changes over time.
This data allows researchers to calculate degradation half-lives in specific soil horizons, determine the extent of translocation from roots to shoots in plants, and assess the potential for leaching into groundwater. For example, finding high concentrations of Desamino Glufosinate in the shoots indicates that the parent compound was taken up by the roots and metabolized during transport. The precision afforded by the -d3 standard is non-negotiable for generating the high-quality data required for regulatory submissions and environmental modeling.
| System Compartment ↕ | Time (Days) ↕ | Desamino Glufosinate Conc. (ng/g or ng/mL) ↕ |
|---|---|---|
| Topsoil (0-10 cm) | 7 | 125.6 |
| Topsoil (0-10 cm) | 28 | 45.2 |
| Root Zone Soil (10-20 cm) | 7 | 30.1 |
| Root Zone Soil (10-20 cm) | 28 | 15.8 |
| Plant Roots | 7 | 98.4 |
| Plant Roots | 28 | 22.7 |
| Plant Shoots | 7 | 12.3 |
| Plant Shoots | 28 | 48.9 |
Advanced Research Applications and Future Perspectives
Development of Novel Analytical Approaches for Environmental Monitoring and Research
The detection and quantification of polar pesticides like glufosinate (B12851) and its metabolites in environmental matrices such as soil and water present significant analytical challenges. These compounds are often difficult to analyze using traditional chromatographic methods. The development of novel analytical approaches, particularly those employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), has been pivotal in overcoming these hurdles.
Desamino glufosinate-d3 is central to the isotope dilution method, a gold standard technique for quantitative analysis. nih.gov In this approach, a known quantity of the isotopically labeled standard is added to a sample at the beginning of the analytical process. Because this compound is chemically identical to the native analyte (Desamino Glufosinate), it behaves similarly during sample extraction, cleanup, and analysis, but its heavier mass allows it to be distinguished by the mass spectrometer. This co-analysis corrects for analyte loss during sample preparation and compensates for matrix effects—the interference from other components in the sample—thereby significantly improving the accuracy, precision, and reliability of the measurement. nih.govresearchgate.net
Recent research has focused on optimizing these methods by refining extraction techniques, such as pressurized liquid extraction, and developing derivatization procedures that enhance the chromatographic behavior and detection sensitivity of these polar compounds. iaea.orgresearchgate.net The availability of specific internal standards like this compound is a prerequisite for the validation and routine application of these advanced analytical methodologies.
| Technique | Role of this compound | Key Advantage |
|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Internal standard for isotope dilution | High accuracy, precision, and correction for matrix effects. nih.gov |
| Pressurized Liquid Extraction (PLE) | Added before extraction to monitor and correct for recovery losses | Ensures accurate quantification despite variable extraction efficiency. iaea.org |
| Solid Phase Extraction (SPE) | Tracks analyte behavior during sample cleanup | Improves the reliability of quantification in complex matrices. nih.gov |
Integration of this compound in Multi-Residue Analytical Panels
A typical multi-residue panel for glufosinate might include the parent compound, its primary metabolites 3-(hydroxymethylphosphinyl)propanoic acid (MPPA) and N-acetyl-glufosinate (NAG), and potentially other related herbicides like glyphosate (B1671968) and its metabolite aminomethylphosphonic acid (AMPA). nih.govlcms.czmdpi.com For such a method to be quantitatively robust, a specific isotopically labeled internal standard is ideally used for each target analyte. researchgate.net
Therefore, a comprehensive analytical panel would incorporate:
Glufosinate-d3 for the parent compound.
This compound for its specific metabolite.
Glyphosate (¹³C₂,¹⁵N) for glyphosate.
AMPA (¹³C,¹⁵N,D₂) for AMPA.
The inclusion of this compound ensures that its specific target metabolite can be quantified with high confidence, even in complex matrices like soil, sediment, or food products where interferences are common. nih.govresearchgate.netiaea.org This capability is vital for comprehensive risk assessments and for understanding the complete environmental degradation profile of glufosinate.
Future Directions in Isotopic Labeling for Mechanistic and Environmental Fate Studies
Isotopically labeled compounds are fundamental tools for investigating the environmental fate and degradation pathways of pesticides. iaea.orgresearchgate.net While this compound itself is used as a quantitative standard, the broader field of isotopic labeling, which enables its synthesis, is driving future research.
Future environmental fate studies will increasingly rely on the application of parent pesticides labeled with stable isotopes (e.g., ¹³C or ¹⁵N) in controlled laboratory and field experiments. nih.govnih.gov By tracing the isotopic label, scientists can unequivocally identify and track the formation of transformation products, including desamino glufosinate, over time. This provides definitive insights into:
Degradation Pathways: Elucidating the precise biochemical reactions that transform the parent herbicide in soil and water.
Formation Kinetics: Quantifying the rate at which metabolites are formed and subsequently degraded.
Bioavailability and Mobility: Understanding how transformation products move through different environmental compartments and whether they are taken up by organisms. nih.gov
The synthesis of labeled standards like this compound is a critical parallel activity. As fate studies identify new or unexpected metabolites, the corresponding labeled standards must be synthesized to allow for their accurate quantification in environmental samples. This synergistic relationship between mechanistic studies and analytical standard development is essential for advancing our understanding of pesticide behavior. researchgate.net
Computational Modeling and Predictive Studies for Environmental Behavior
Computational models are increasingly used to predict the environmental fate, transport, and potential leaching of pesticides and their metabolites. norecopa.no These models, which range from field-scale simulations to large catchment-scale assessments, are crucial for regulatory risk assessment. However, the predictive power and reliability of these models are entirely dependent on the quality of the empirical data used for their calibration and validation. researchgate.net
This is where high-precision analytical data, generated using methods that rely on standards like this compound, becomes indispensable. Accurate measurements of metabolite concentrations in soil and water samples under various conditions are required to:
Calibrate Model Parameters: Adjusting model inputs, such as degradation rates and soil sorption coefficients, to reflect real-world conditions.
Validate Model Predictions: Comparing the model's output with actual field measurements to ensure the model accurately predicts environmental concentrations.
Improve Model Accuracy: Refining algorithms and assumptions within the models based on discrepancies between predicted and measured data.
Without the ability to accurately quantify pesticide transformation products, environmental fate models would be unverified and their predictions unreliable. The use of this compound in robust analytical methods provides the high-quality data necessary to build and validate the next generation of predictive models, ultimately leading to more accurate environmental risk assessments. researchgate.netnih.gov
| Modeling Stage | Required Data (Generated using standards like this compound) | Impact on Model |
|---|---|---|
| Calibration | Time-series concentration data of metabolites in soil/water | Refines key parameters like degradation half-life and mobility factors. |
| Validation | Measured environmental concentrations from diverse field sites | Confirms the model's predictive accuracy under real-world scenarios. researchgate.net |
| Refinement | High-resolution data on metabolite distribution and persistence | Leads to the development of more sophisticated and reliable predictive tools. |
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing Desamino Glufosinate-d3, and how can researchers validate isotopic purity?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm the molecular mass and isotopic pattern, ensuring deuterium incorporation at the specified positions. Nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, and H NMR) can resolve structural ambiguities. For validation, compare results with non-deuterated analogs and reference standards (e.g., USP protocols for isotopic labeling ). Chromatographic methods (HPLC or LC-MS) with deuterium-specific retention time shifts can further verify purity .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer : Employ accelerated stability testing (e.g., ICH Q1A guidelines) with controlled temperature, humidity, and light exposure. Use LC-MS to monitor degradation products and isotopic integrity. Include controls with non-deuterated Glufosinate to distinguish deuterium-specific degradation pathways. Statistical tools (e.g., ANOVA) should assess significance of observed changes .
Q. What experimental controls are essential when studying this compound’s herbicidal activity in plant models?
- Methodological Answer : Include negative controls (untreated plants), positive controls (non-deuterated Glufosinate), and deuterated solvent controls to isolate isotopic effects. Measure enzyme inhibition (e.g., glutamine synthetase activity) and compare dose-response curves. Ensure environmental consistency (light, soil pH) to minimize confounding variables .
Advanced Research Questions
Q. How can contradictory data on this compound’s environmental persistence be resolved?
- Methodological Answer : Conduct comparative studies using isotope tracing (e.g., H NMR) to track degradation pathways in soil vs. aquatic systems. Employ meta-analysis to reconcile discrepancies in half-life measurements, accounting for variables like microbial activity and organic matter content. Use computational models (e.g., QSAR) to predict degradation kinetics under untested conditions .
Q. What strategies are effective for elucidating the metabolic fate of this compound in non-target organisms?
- Methodological Answer : Combine in vitro assays (e.g., liver microsomes) with in vivo isotopic tracing. Use high-sensitivity LC-MS/MS to identify deuterated metabolites and assess bioaccumulation. Cross-reference findings with genomic databases (e.g., KEGG pathways) to map metabolic routes. Validate via knockout models of key enzymes (e.g., cytochrome P450) .
Q. How can researchers optimize synthetic routes for this compound to improve isotopic yield and scalability?
- Methodological Answer : Evaluate deuterium sources (e.g., DO vs. deuterated reagents) in stepwise synthesis. Use kinetic isotope effect (KIE) studies to identify rate-limiting steps. Employ flow chemistry for precise control of reaction parameters. Characterize intermediates via FTIR and X-ray crystallography to minimize isotopic scrambling .
Q. What experimental frameworks are suitable for investigating off-target effects of this compound in soil microbiomes?
- Methodological Answer : Design metagenomic studies with amplicon sequencing (16S rRNA/ITS) to profile microbial diversity. Pair with metabolomics to correlate isotopic residues with functional shifts (e.g., nitrogen cycling). Use mesocosm experiments to simulate field conditions and validate lab findings. Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses .
Guidance for Addressing Data Contradictions
- Root-Cause Analysis : Distinguish between methodological variability (e.g., extraction protocols ) and biological variability (e.g., species-specific metabolism ).
- Cross-Validation : Replicate studies using orthogonal techniques (e.g., enzyme assays vs. transcriptomics ).
- Meta-Synthesis : Systematically review literature to identify consensus patterns, as demonstrated in ’s SAR approach for dDAVP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
